molecular formula C10H9FN2O B13592273 3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine

3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine

Cat. No.: B13592273
M. Wt: 192.19 g/mol
InChI Key: RSZMNBFYXUFWGQ-UHFFFAOYSA-N
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Description

3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both a fluorine atom and an oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9FN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

RSZMNBFYXUFWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NOC(=C2)N

Origin of Product

United States

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